6-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene ring fused with a thiadiazole ring, which is further substituted with ethyl and ethylsulfanyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through the cyclization of salicylaldehyde derivatives with appropriate reagents.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the chromene derivative with thiosemicarbazide under acidic conditions.
Substitution with Ethyl and Ethylsulfanyl Groups: The final step involves the substitution of the thiadiazole ring with ethyl and ethylsulfanyl groups using ethyl iodide and sodium ethylsulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.
Substitution: The ethyl and ethylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene-thiadiazole derivatives.
Scientific Research Applications
6-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 6-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
- Ethyl 4-ethoxy-2-(ethylsulfanyl)-5-pyrimidinecarboxylate
- N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide
Uniqueness
The uniqueness of 6-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide lies in its specific substitution pattern and the combination of chromene and thiadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H15N3O3S2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S2/c1-3-9-5-6-12-10(7-9)11(20)8-13(22-12)14(21)17-15-18-19-16(24-15)23-4-2/h5-8H,3-4H2,1-2H3,(H,17,18,21) |
InChI Key |
PVJYEMYGQWQTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)SCC |
Origin of Product |
United States |
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